molecular formula C13H14N4O2S B2884440 METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 697230-13-0

METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2884440
CAS No.: 697230-13-0
M. Wt: 290.34
InChI Key: WBHQAJCPWVJKNJ-UHFFFAOYSA-N
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Description

METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound featuring a fused triazolo[1,5-a]pyrimidine core. Key structural elements include:

  • A triazolo[1,5-a]pyrimidine scaffold, which combines a triazole ring fused with a pyrimidine ring.
  • Ethyl and thiophen-2-yl substituents at positions 5 and 7, respectively.
  • A methyl ester group at position 4.

This compound belongs to a class of nitrogen-rich heterocycles known for diverse biological activities, including antimicrobial and herbicidal properties, though specific data on its applications remain unexplored in the provided evidence .

Properties

IUPAC Name

methyl 5-ethyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-8-10(12(18)19-2)11(9-5-4-6-20-9)17-13(16-8)14-7-15-17/h4-7,11H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHQAJCPWVJKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or isopropanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and inhibiting the endoplasmic reticulum stress response .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores and substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Heterocyclic Derivatives
Compound Name Core Structure Substituents (Positions) Key Features
METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE Triazolo[1,5-a]pyrimidine 5-Ethyl, 7-Thiophen-2-yl, 6-Methyl ester Electron-rich thiophene enhances π-π interactions
2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine 7-Phenyl, 6-Ethyl carboxylate Sulfur in thiadiazole improves lipophilicity
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-Methyl, 5-Phenyl, 6-Ethyl ester Thiazole ring increases metabolic stability
N-[3-(4-Quinazolyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Quinazoline-pyrazole hybrid Quinazoline core with pyrazole-carbonyl Hybrid structure broadens bioactivity

Key Observations :

Thiophen-2-yl at position 7 introduces aromaticity and electron density, contrasting with the phenyl group in thiadiazolo derivatives, which may affect receptor binding .

Physicochemical Properties

  • Solubility : The methyl ester group may reduce water solubility compared to ethyl esters in analogs like those in .
  • Crystal Packing : highlights that thiazolo pyrimidines exhibit planar geometries due to intramolecular hydrogen bonding (e.g., C9—N2—C5—C6: −15.9°), a feature likely shared with the target compound .

Biological Activity

Methyl 5-ethyl-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a triazolopyrimidine core with a thiophene moiety that enhances its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors like 1,2,4-triazoles and pyrimidines. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy.

Table 1: Synthetic Methods for Triazolopyrimidine Derivatives

MethodologyKey Features
1. Cyclization Involves cyclization of pyrimidine derivatives with thiophene-2-carboxylic acid.
2. Substitution Reactions Nucleophilic substitution on halogenated triazoles to introduce ethyl groups.
3. Condensation Reactions Utilizes condensation between carboxylic acids and amines to form the desired structure.

Antimicrobial Activity

Triazolopyrimidine derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : It effectively inhibited biofilm formation in pathogenic strains .

Anticancer Activity

The anticancer potential of triazolopyrimidine derivatives has been extensively studied. This compound has shown promising results in inhibiting tumor cell proliferation.

Case Studies:

  • Cell Lines Tested : The compound was evaluated against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines.
    • Results : Significant cytotoxicity was observed in MCF-7 cells with lower IC50 values compared to standard treatments like doxorubicin .
  • Mechanism of Action : The compound induces apoptosis in cancer cells and causes cell cycle arrest at the G0/G1 phase .

Neuroprotective Effects

Recent studies suggest that triazolopyrimidines may also have neuroprotective effects. They are being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer's disease.

Mechanism Insights:

  • Triazolopyrimidines may inhibit tau protein aggregation and promote neurogenesis through modulation of signaling pathways associated with neuronal survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized pyrimidine precursors. For example, triazolopyrimidine derivatives are often synthesized via cyclocondensation reactions using thioureas or hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Catalysts such as potassium carbonate may enhance reaction efficiency . Post-synthetic modifications (e.g., esterification at the 6-position) require controlled conditions to avoid side reactions. Characterization via 1H^1H-NMR and LC-MS is critical for verifying purity and regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For triazolopyrimidine derivatives, crystals are grown via slow evaporation from ethanol or dichloromethane. SHELX software (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and torsion angles, ensuring compliance with expected geometric parameters (e.g., C–N bond lengths of ~1.34 Å in the triazole ring) . Complementary techniques like IR spectroscopy validate functional groups (e.g., ester carbonyl stretches at ~1700 cm1^{-1}) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The compound’s solubility profile (logP ~3.6) and hydrogen-bonding capacity (1 donor, 7 acceptors) are derived computationally using tools like XLogP3 and Molinspiration. These properties guide solvent selection for reactions (e.g., ethyl acetate for recrystallization) and predict bioavailability in biological assays . Polar surface area (~87.5 Å2^2) further informs permeability in cellular studies .

Advanced Research Questions

Q. How do substituents (e.g., thiophen-2-yl, ethyl) modulate biological activity in triazolopyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., ethyl) at the 5-position enhance stability against metabolic degradation, while heteroaromatic substituents (e.g., thiophen-2-yl) improve target binding via π-π stacking. Comparative assays with analogs (e.g., 5-methyl or 7-phenyl derivatives) quantify potency differences in enzyme inhibition or receptor binding . Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). Meta-analyses should standardize data using normalized IC50_{50} values and control for purity (>95% by HPLC). Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) clarifies mechanistic inconsistencies. Statistical tools (e.g., ANOVA) assess significance of observed differences .

Q. How can computational methods predict metabolic pathways or toxicity?

  • Methodological Answer : Density functional theory (DFT) calculations (Gaussian 09) model oxidation potentials to identify labile sites (e.g., ester hydrolysis). ADMET predictors (SwissADME) simulate phase I/II metabolism, highlighting probable metabolites (e.g., demethylation products). Toxicity risks (e.g., hepatotoxicity) are assessed via QSAR models using training sets of structurally related compounds .

Experimental Design & Data Analysis

Q. How to design experiments for optimizing reaction yields in triazolopyrimidine synthesis?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies optimal conditions, while GC-MS monitors intermediate formation. Yield improvements >20% are achievable by adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to triazole precursor) .

Q. What analytical techniques distinguish regioisomers in triazolopyrimidine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 1H^1H-NMR coupling patterns (e.g., doublets for adjacent protons in the triazole ring) differentiate regioisomers. 2D NMR (e.g., HSQC, NOESY) resolves spatial proximity of substituents. X-ray crystallography provides definitive assignment of regiochemistry .

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